molecular formula C17H15N5O4 B11180888 2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(morpholin-4-yl)-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11180888
M. Wt: 353.33 g/mol
InChI Key: KRPOGUUMEJFVGS-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a pyrido[4,3-d]pyrimidin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the morpholine and nitrophenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(MORPHOLIN-4-YL)-6-(3-AMINOPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-NITROPHENYL)MORPHOLIN-3-ONE
  • 2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS

Uniqueness

2-(MORPHOLIN-4-YL)-6-(3-NITROPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its specific combination of functional groups and its pyrido[4,3-d]pyrimidine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

2-morpholin-4-yl-6-(3-nitrophenyl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C17H15N5O4/c23-16-14-11-18-17(20-6-8-26-9-7-20)19-15(14)4-5-21(16)12-2-1-3-13(10-12)22(24)25/h1-5,10-11H,6-9H2

InChI Key

KRPOGUUMEJFVGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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